5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
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Overview
Description
5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with various functional groups, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-c]quinazolines, have been reported to exhibit diverse pharmacological activities . They have been associated with anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways related to their pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit significant inhibitory activity .
Action Environment
It is known that environmental factors can significantly influence the action and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
It’s possible that there may be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-nitroaniline with 2,3-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, base catalysts like potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.
Scientific Research Applications
5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors for cancer treatment.
Triazolothiadiazine derivatives: Explored for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.
Uniqueness
5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE stands out due to its unique combination of functional groups and the triazoloquinazoline core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-28(2,3)19-10-6-17(7-11-19)16-38-27-29-22-15-24(37-5)23(36-4)14-21(22)26-30-25(31-32(26)27)18-8-12-20(13-9-18)33(34)35/h6-15H,16H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADFNTQYVHGMBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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